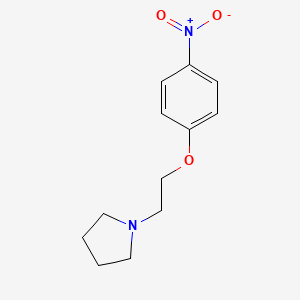
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Cat. No. B1330846
Key on ui cas rn:
265654-77-1
M. Wt: 236.27 g/mol
InChI Key: RZIYRKYHMDDHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07053212B2
Procedure details


Two identical reactions were set up side-by-side as follows. To a mixture of p-nitrophenoxide sodium salt (20.0 g, 124 mmol) and N-(2-chloroethyl)pyrrolidine hydrochloride (21.0 g, 123.5 mmol) was added 300 mL of xylenes followed by potassium carbonate (23.5 g, 170 mmol). The heterogenous mixture was heated under nitrogen at 130° C. overnight. The reaction was diluted with water and 200 mL of ethyl acetate. The layers were separated and the organic layer was washed with saturated aqueous sodium chloride. The aqueous layers were back-extracted with one portion of methylene chloride and the combined organic layers were dried over sodium sulfate, filtered, and concentrated. Silica gel flash chromatography of the combined residues from both reactions (10% methanol/ethyl acetate to 20% methanol/ethyl acetate to 50% methanol/ethyl acetate) afforded 35.22 g (60%) of the title compound of Step A. MS 237.4 (M+1)+
Name
p-nitrophenoxide sodium salt
Quantity
20 g
Type
reactant
Reaction Step One


[Compound]
Name
xylenes
Quantity
300 mL
Type
reactant
Reaction Step Two




Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[Na+].[N+:2]([C:5]1[CH:11]=[CH:10][C:8]([O-:9])=[CH:7][CH:6]=1)([O-:4])=[O:3].Cl.Cl[CH2:14][CH2:15][N:16]1[CH2:20][CH2:19][CH2:18][CH2:17]1.C(=O)([O-])[O-].[K+].[K+]>O.C(OCC)(=O)C>[N+:2]([C:5]1[CH:11]=[CH:10][C:8]([O:9][CH2:14][CH2:15][N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)=[CH:7][CH:6]=1)([O-:4])=[O:3] |f:0.1,2.3,4.5.6|
|
Inputs


Step One
|
Name
|
p-nitrophenoxide sodium salt
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[N+](=O)([O-])C1=CC=C([O-])C=C1
|
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCCN1CCCC1
|
Step Two
[Compound]
|
Name
|
xylenes
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
23.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with saturated aqueous sodium chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layers were back-extracted with one portion of methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers were dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCCN2CCCC2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35.22 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 120.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
